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4-Fluorobenzoate

Cat. No.: B1226621
CAS No.: 2365-27-7
M. Wt: 139.1 g/mol
InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-M
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Description

Significance of Aryl Fluorination in Organic and Biochemical Research

The introduction of fluorine into aromatic compounds, a process known as aryl fluorination, has profound effects on the physicochemical and biological properties of the parent molecule. Fluorine's high electronegativity and small size can significantly alter a compound's metabolic stability, bioavailability, and bioactivity. google.comresearchgate.net This has made organofluorine compounds, including those derived from 4-fluorobenzoate, highly sought after in pharmaceutical and agrochemical industries. google.comresearchgate.netsioc-journal.cn

Key Impacts of Aryl Fluorination:

PropertyEffect of Fluorination
Metabolic Stability Increased due to the strength of the C-F bond, blocking metabolic attack. researchgate.net
Bioavailability Often enhanced, leading to better absorption and distribution. researchgate.net
Bioactivity Can be significantly altered, sometimes leading to more potent compounds. researchgate.net
Lipophilicity Increased, which can influence how a molecule interacts with biological membranes.
Acidity/Basicity The pKa of nearby functional groups can be modified.

Overview of this compound as a Model Substrate in Dehalogenation Studies

This compound has proven to be an excellent model substrate for studying dehalogenation reactions, particularly those catalyzed by microbial enzymes. researchgate.netresearchgate.net Dehalogenases are enzymes that cleave carbon-halogen bonds, a critical step in the breakdown of many environmental pollutants. wikipedia.orgmdpi.com The high strength of the carbon-fluorine bond makes its enzymatic cleavage a subject of intense scientific interest. researchgate.net

Researchers have isolated and characterized various microorganisms capable of utilizing this compound as a sole source of carbon and energy. nih.govnih.gov These studies have led to the discovery and characterization of specific dehalogenases, such as this compound dehalogenase, which catalyzes the conversion of this compound to 4-hydroxybenzoate (B8730719). researchgate.netresearchgate.net By studying the kinetics and mechanisms of these enzymes with this compound, scientists gain valuable insights into the broader processes of bioremediation and the environmental fate of halogenated organic compounds. researchgate.netnih.gov

The degradation of this compound often proceeds through the formation of key intermediates. For instance, some bacterial strains metabolize this compound to 4-fluorocatechol (B1207897), which is then subject to ring cleavage. asm.org In other pathways, a direct hydrolytic dehalogenation yields 4-hydroxybenzoate. nih.govresearchgate.net

Examples of Dehalogenating Microorganisms:

MicroorganismDegradation PathwayReference
Aureobacterium sp. strain RHO25Degrades this compound via 4-hydroxybenzoate and 3,4-dihydroxybenzoate. nih.gov nih.gov
Pseudomonas speciesSeveral strains utilize this compound, often through a 4-fluorocatechol intermediate. nih.gov nih.gov
Alcaligenes speciesCapable of using monofluorobenzoate isomers as a carbon source. nih.gov nih.gov
Rhizobiales strain F11Degrades fluorobenzene (B45895) to 4-fluorocatechol, a related pathway. asm.org asm.org

Evolution of Research Focus on this compound: From Synthesis to Environmental Metabolism

The scientific interest in this compound has evolved significantly over time. Initial research efforts were largely focused on the chemical synthesis of this and other fluorinated aromatic compounds. The development of efficient synthetic routes was crucial for making these molecules available for further study and application. beilstein-journals.org

As the importance of organofluorine compounds in various fields became more apparent, the research focus expanded to include their biological activities and metabolic fates. This led to the use of this compound as a probe to study enzymatic reactions and metabolic pathways.

More recently, with growing concerns about environmental pollution, the focus has shifted towards understanding the microbial degradation of halogenated compounds. researchgate.netucd.ie this compound has become a key player in this area of research, serving as a model for the biodegradation of fluorinated aromatic pollutants. nih.govresearchgate.net Studies on the degradation of 4-fluorobiphenyl, for example, have shown that it is often metabolized to this compound as an intermediate. oup.com The elucidation of these metabolic pathways is essential for developing effective bioremediation strategies for contaminated sites. nih.gov This progression from fundamental synthesis to complex environmental studies highlights the enduring relevance of this compound in the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FO2- B1226621 4-Fluorobenzoate CAS No. 2365-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYDXOIZLAWGSL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-27-7
Record name 4-Fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization for Research Applications

Classical and Contemporary Synthetic Routes to 4-Fluorobenzoic Acid and its Salts

The synthesis of 4-fluorobenzoic acid and its subsequent conversion into various salts and derivatives are fundamental processes in organic chemistry. These methods range from classical, well-established reactions to more modern, highly selective strategies.

Esterification Reactions and Hydrazide Formation

Esterification of 4-fluorobenzoic acid is a common and crucial step in the synthesis of its derivatives. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, 4-fluorobenzoic acid can be esterified using absolute ethanol (B145695) and sulfuric acid with refluxing for 7-8 hours. globalscientificjournal.com Another approach involves the use of methanol (B129727) as the methyl source with a heterogeneous catalyst, UiO-66-NH2, which significantly reduces the reaction time compared to traditional methods like the BF3·MeOH complex. rsc.org The resulting ester can then be used in subsequent reactions or hydrolyzed back to the carboxylic acid. wikipedia.org

Following esterification, the formation of hydrazides is a key transformation for creating a diverse range of bioactive molecules. researchgate.net The synthesized ester of 4-fluorobenzoic acid can be reacted with hydrazine (B178648) hydrate (B1144303) in absolute ethanol to produce 4-fluorobenzohydrazide. globalscientificjournal.com This reaction involves stirring the mixture for 12-15 hours until the solid product appears. globalscientificjournal.com These hydrazides serve as important intermediates for the synthesis of Schiff bases and 1,3,4-oxadiazole (B1194373) analogs, which have shown potential as antioxidant agents. researchgate.net

Multistep Reaction Pathways for Advanced Derivatives

The synthesis of advanced derivatives of 4-fluorobenzoic acid often requires multistep reaction pathways. These sequences allow for the introduction of various functional groups and the construction of complex molecular architectures. A common strategy begins with the esterification of 4-fluorobenzoic acid, followed by reaction with hydrazine hydrate to form 4-fluorobenzohydrazide. researchgate.netbenthamscience.com This intermediate can then be reacted with a variety of aromatic aldehydes in the presence of a catalytic amount of acetic acid to yield hydrazones. researchgate.netbenthamscience.com

These hydrazones can be further cyclized to produce 1,3,4-oxadiazoles. researchgate.netbenthamscience.com This cyclization can be achieved using reagents such as iodine and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). researchgate.netbenthamscience.com The progress of these multistep reactions is typically monitored by thin-layer chromatography (TLC), and the final products are often purified by recrystallization from solvents like ethanol to achieve good yields. researchgate.net Such multistep syntheses have been employed to create libraries of compounds for screening for various biological activities.

Regioselective Fluorination Strategies

Achieving regioselective fluorination, specifically at the para-position to yield 4-fluorobenzoic acid, is critical. The Schiemann reaction is a classical and effective method for this purpose. wikipedia.orgsihaulichemicals.co.in This reaction involves the diazotization of a protected 4-aminobenzoic acid, often as its ethyl ester, followed by the introduction of fluoride (B91410) using tetrafluoroborate (B81430). wikipedia.orgsihaulichemicals.co.in Subsequent hydrolysis of the ester group regenerates the 4-fluorobenzoic acid. wikipedia.org

More contemporary methods for regioselective fluorination are also being explored. For instance, electrophilic fluorinating agents like Selectfluor can be used to fluorinate 2,6-dimethylbenzoic acid derivatives, where the methyl groups direct fluorination to the para-position. Another strategy involves a two-step halogenation-functionalization pathway, where bromination of a benzoic acid derivative is followed by nucleophilic displacement with a fluoride source. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for introducing fluorine with high regioselectivity.

Synthesis of Radiolabeled 4-Fluorobenzoate Analogs for Mechanistic Investigations

Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of radiolabeled this compound analogs, especially with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), allows for detailed mechanistic investigations of biological processes.

Radiosynthesis of N-Succinimidyl 4-[¹⁸F]Fluorobenzoate ([¹⁸F]SFB) as a Research Probe

N-Succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group for labeling proteins, peptides, and other biomolecules with ¹⁸F. nih.govmdpi.com The traditional synthesis of [¹⁸F]SFB is a three-step procedure. mdpi.com This process typically starts with the nucleophilic [¹⁸F]fluorination of a precursor, such as a quaternary salt like 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethane (B1200692) sulfonate, to produce 4-[¹⁸F]fluorobenzaldehyde. nih.gov This is followed by oxidation to 4-[¹⁸F]fluorobenzoic acid, and finally, conversion to [¹⁸F]SFB using a coupling agent like N,N'-disuccinimidyl carbonate or O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU). nih.govmdpi.com

To streamline this process, more efficient one-step and two-step methods have been developed. A one-step approach utilizes diaryliodonium salts as precursors for nucleophilic [¹⁸F]fluorination, which circumvents the need for multiple steps and volatile radioactive byproducts. snmjournals.orgnih.gov Another simplified two-step method starts with the radiosynthesis of p-[¹⁸F]fluorobenzaldehyde, which is then reacted with (diacetoxyiodine)benzene and N-hydroxysuccinimide to yield [¹⁸F]SFB. researchgate.net Continuous-flow synthesis using microfluidic chips has also been developed, offering rapid and efficient production of [¹⁸F]SFB. plos.org

Evaluation of Radiochemical Yields and Purity for Tracer Studies

The effectiveness of a radiolabeled tracer is highly dependent on its radiochemical yield and purity. For [¹⁸F]SFB, various synthetic methods have been optimized to maximize these parameters. The traditional three-step synthesis can produce [¹⁸F]SFB with decay-corrected radiochemical yields of 30-35%. nih.gov

Newer, more streamlined methods have shown improved yields. For example, a one-step method starting from a tin precursor resulted in a 42 ± 4% yield with a radiochemical purity (RCP) of over 99% after HPLC purification. nih.gov A fully automated one-pot synthesis has been developed that produces [¹⁸F]SFB in radiochemical yields of 20-30% with excellent radiochemical and chemical purities (>98%). iaea.org A simplified automated protocol on an IBA Synthera module has achieved decay-corrected radiochemical yields of 80 ± 5% with a radiochemical purity of 97 ± 1.2%. ibaradiopharmasolutions.cn Continuous-flow synthesis in a microfluidic chip has demonstrated a radiochemical yield of 64 ± 2% within a short reaction time of 6.5 minutes. plos.org The high radiochemical purity, often exceeding 95% after purification by methods like HPLC or solid-phase extraction, is crucial for ensuring the quality and reliability of the tracer in subsequent in vivo studies. nih.govresearchgate.netiaea.org

Synthetic Method for [¹⁸F]SFB Radiochemical Yield (Decay-Corrected) Radiochemical Purity Reference
Traditional Three-Step Synthesis30-35%>98% nih.goviaea.org
One-Step from Tin Precursor42 ± 4%>99% nih.gov
Automated One-Pot Synthesis20-30% (not decay-corrected)>98% iaea.org
Automated IBA Synthera Protocol80 ± 5%97 ± 1.2% ibaradiopharmasolutions.cn
Continuous-Flow Microfluidic Synthesis64 ± 2%Not specified plos.org
One-Step from Diaryliodonium Salts4-23%Not specified snmjournals.org
Two-Step from p-[¹⁸F]fluorobenzaldehyde49 ± 6% (based on starting ¹⁸F-FBA)>99% (HPLC), 89 ± 5% (SPE) researchgate.net

Derivatization Strategies for Functional Probes and Co-crystals

The this compound moiety serves as a versatile building block in synthetic chemistry, enabling the creation of complex molecules with tailored properties. Its unique electronic characteristics, conferred by the highly electronegative fluorine atom, are leveraged in the design of functional probes for biochemical evaluation and as a component in the formation of advanced materials like co-crystals and metal-organic frameworks.

Synthesis of Schiff Bases and Oxadiazole Analogs for Biochemical Evaluation

A significant derivatization strategy for this compound involves its conversion into Schiff bases and 1,3,4-oxadiazole analogs, which are classes of compounds extensively studied for their biochemical and pharmacological potential. The synthesis is a multi-step process that begins with 4-fluorobenzoic acid as the starting material. diva-portal.orgscilit.comsemanticscholar.org

The general synthetic pathway is as follows:

Esterification: 4-Fluorobenzoic acid is first converted to its corresponding ester, typically an ethyl or methyl ester, through reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄). diva-portal.orgbeilstein-archives.org

Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate (H₂N-NH₂) to produce 4-fluorobenzohydrazide. This key intermediate contains a reactive hydrazide functional group. diva-portal.orgsemanticscholar.org

Schiff Base (Hydrazone) Synthesis: The 4-fluorobenzohydrazide is condensed with various substituted aromatic aldehydes. This reaction, often catalyzed by a small amount of acetic acid, forms hydrazone-type Schiff bases. diva-portal.orgscilit.com

Oxadiazole Formation: The synthesized Schiff bases can be further transformed into 1,3,4-oxadiazole derivatives. This is achieved through an oxidative cyclization reaction, for instance, by using iodine in the presence of a base like potassium carbonate in a solvent such as DMSO. diva-portal.orgscilit.comsemanticscholar.org

A series of these Schiff bases and oxadiazole derivatives derived from 4-fluorobenzoic acid have been synthesized and evaluated for their potential as antioxidants, specifically for their ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. scilit.comsemanticscholar.org The results of these biochemical evaluations highlight how substitutions on the aromatic aldehyde precursor modulate the antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

CompoundDerivative TypeSubstitution PatternIC₅₀ (μM)Reference
4aSchiff Base4-hydroxy40.90 ± 1.92 scilit.comsemanticscholar.org
4bSchiff Base4-methoxy34.77 ± 1.03 scilit.comsemanticscholar.org
4fSchiff Base3,4,5-trimethoxy25.57 ± 7.41 scilit.comsemanticscholar.org
5aOxadiazole4-hydroxy52.67 ± 4.98 scilit.comsemanticscholar.org
Vitamin C (Standard)--19.39 ± 12.57 scilit.comsemanticscholar.org

Incorporation into Coumarin (B35378) Derivatives for Structural and Photophysical Studies

The 4-fluorobenzoyl moiety has been successfully incorporated into coumarin scaffolds to create derivatives for structural and photophysical investigations. Coumarins are a well-known class of fluorescent compounds, and modifying their structure with fluorinated groups can fine-tune their electronic and optical properties. diva-portal.org

Several synthetic strategies have been employed:

Transesterification and Fries Rearrangement: One method involves the reaction of 4-fluorobenzoic acid with 7-hydroxy-4-methylcoumarin. This proceeds via a transesterification to form 4-methyl-7-(4-fluorobenzoyloxy)coumarin, which then undergoes a Fries rearrangement to yield 4-methyl-7-hydroxy-8-(4-fluorobenzoyl)coumarin. google.com

Amide Bond Formation: In another approach, 4-fluorobenzoic acid is coupled with an amino-substituted coumarin. For example, the reaction with 3-acetyl-6-aminocoumarin in the presence of thionyl chloride results in the formation of N-(3-acetyl-2-oxo-2H-chromen-6-yl)-4-fluorobenzamide. jetir.org

Pechmann Condensation: The Pechmann reaction, a classic method for coumarin synthesis, can be adapted to incorporate fluorinated phenyl rings. The synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin was achieved by first preparing the β-keto ester, methyl 2-fluorobenzoylacetate, from 2-fluorobenzoyl chloride. beilstein-journals.org This intermediate is then condensed with a phenol (B47542) (resorcinol) to form the coumarin ring system. beilstein-archives.orgbeilstein-journals.org

The introduction of the fluorophenyl group influences the molecule's conformation and photophysical properties. For instance, in 4-(2-fluorophenyl)-7-methoxycoumarin, NMR studies have provided evidence for a through-space intramolecular interaction between the fluorine atom and a nearby hydrogen on the coumarin core (F···H5). beilstein-journals.org This interaction affects the preferred orientation of the fluorinated phenyl ring relative to the coumarin plane. beilstein-journals.org Such modifications are crucial for designing fluorescent probes with specific emission wavelengths and environmental sensitivities.

Preparation of Metal-Organic Frameworks (MOFs) utilizing this compound as a Modulator

In the field of materials science, 4-fluorobenzoic acid plays a critical role not as a primary building block (linker) but as a "modulator" in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. Modulators are compounds that compete with the linker during the MOF assembly process, influencing the kinetics of crystal formation and thereby controlling the size, morphology, and defectivity of the final material. mdpi.comnih.gov

4-Fluorobenzoic acid has been identified as a highly effective modulator, particularly in the synthesis of zirconium-based MOFs (Zr-MOFs) such as the well-studied UiO-66. mdpi.comnih.gov Its effectiveness stems from several key factors:

pKa: The acidity of the modulator is a controlling factor in its ability to influence MOF synthesis. 4-Fluorobenzoic acid's specific pKa value allows it to dynamically interact with the metal clusters during synthesis. nih.gov

By adding 4-fluorobenzoic acid to the reaction mixture, researchers can achieve better control over the MOF's crystalline domain size. mdpi.com This modulation is essential for optimizing the properties of MOFs for specific applications, such as gas storage, separation, and catalysis, where particle size and surface area are paramount.

Mechanistic Insights into this compound Synthetic Transformations

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. The presence of the fluorine atom significantly influences the electronic nature of the benzene (B151609) ring and the carboxylate group, leading to unique reactivity.

A key mechanistic insight comes from the study of enzymatic defluorination. Some microorganisms possess dehalogenase enzymes capable of breaking the strong carbon-fluorine (C-F) bond. For example, this compound dehalogenase catalyzes the hydrolytic conversion of this compound into 4-hydroxybenzoate (B8730719) and a fluoride anion. acs.org Structural and mechanistic studies suggest that this reaction proceeds via a nucleophilic aromatic substitution mechanism within the enzyme's active site, highlighting the role of specific amino acid residues (like an Asp-His-Asp catalytic triad) in facilitating the cleavage of the otherwise stable C-F bond. acs.org

In synthetic organic reactions, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can be exploited. For instance, in cross-coupling reactions involving derivatives like methyl 2-bromo-4-fluorobenzoate, the fluorine atom stabilizes reaction intermediates through resonance. jetir.org The bromine atom typically acts as the leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while the fluorine substituent modulates the electron density of the aromatic ring, influencing the rate and outcome of the catalytic cycle. jetir.org This electronic influence is a critical mechanistic consideration when designing multi-step syntheses involving fluorinated benzoate (B1203000) scaffolds.

Microbial and Enzymatic Degradation of 4 Fluorobenzoate

Isolation and Characterization of 4-Fluorobenzoate-Degrading Microorganisms

The ability to degrade this compound is distributed among different bacterial genera, which have been isolated from diverse environments such as soil and water. nih.gov

Researchers have successfully isolated and identified several bacterial strains that can grow on this compound as their sole carbon and energy source. These microorganisms have been primarily classified into the genera Pseudomonas, Alcaligenes, Aureobacterium, and Sphingomonas. nih.govoup.com

Six bacterial strains were isolated from various water and soil samples from the Stuttgart area and were identified as belonging to the genera Alcaligenes, Pseudomonas, and Aureobacterium. nih.gov For instance, Alcaligenes sp. strains RHO21 and RHO22 were found to utilize all three isomers of monofluorobenzoate. nih.gov In another study, a strain of Sphingomonas was isolated and shown to be capable of growing on all three isomers of fluorobenzoate. oup.com Additionally, denitrifying bacteria from several genera, including Pseudomonas, have been isolated that can degrade this compound under anaerobic conditions. asm.org A strain designated as Rhizobiales sp. strain F11, isolated from polluted sediments, also demonstrated the ability to use this compound. ucp.pt

Table 1: Examples of Bacterial Strains Degrading this compound

StrainGenusSource of IsolationGrowth ConditionsReference
RHO21, RHO22AlcaligenesWater and soil samplesAerobic nih.gov
RHO26PseudomonasWater and soil samplesAerobic nih.govasm.org
RHO25AureobacteriumWater and soil samplesAerobic nih.gov
HB-1SphingomonasNot specifiedAerobic oup.com
F11RhizobialesPolluted sedimentsAerobic ucp.pt
Various strainsPseudomonasVarious soils and sedimentsDenitrifying asm.org
H1RalstoniaNot specifiedAerobic asm.orgasm.org

The isolation of novel this compound-degrading microorganisms typically involves selective enrichment techniques. nih.govnih.gov This process involves cultivating microbial populations from environmental samples (like soil or sediment) in a medium where this compound is the only available carbon source. nih.govoup.com This selective pressure favors the growth of microorganisms that can utilize the target compound.

For example, stable denitrifying consortia capable of degrading 4-chlorobenzoate (B1228818) and 4-bromobenzoate (B14158574) were obtained through serial dilution and repeated feeding of the substrates. oup.com Similarly, a microbial consortium that could use fluorobenzene (B45895) was isolated after four months of selective enrichment involving repeated subcultures. nih.gov In some cases, the adaptation of bacterial strains to grow on fluorinated compounds involves genetic changes. For instance, the adaptation of Thauera aromatica to grow on 4-fluoroaromatics involved the downregulation of a promiscuous benzoate-CoA ligase and the upregulation of a specific reductase. asm.org Bioaugmentation, the addition of specialized pollutant-degrading strains to contaminated environments, is also a promising strategy to enhance the removal of fluorinated compounds. researchgate.net

Identification of Bacterial Strains Capable of Growth on this compound (e.g., Pseudomonas, Alcaligenes, Aureobacterium, Sphingomonas)

Elucidation of Aerobic Degradation Pathways

The aerobic breakdown of this compound has been studied in several bacteria, revealing a common initial strategy involving the oxygen-dependent destabilization of the aromatic ring. ethz.ch

The most common initial step in the aerobic degradation of this compound is a dioxygenase-catalyzed reaction. oup.comresearchgate.net This reaction converts this compound into 4-fluorocatechol (B1207897). nih.govoup.com This initial dioxygenation is a key step that prepares the aromatic ring for subsequent cleavage. oup.com

In many gram-negative bacteria, including strains of Pseudomonas and Alcaligenes, the degradation proceeds via 4-fluorocatechol. nih.gov For instance, five out of six isolates from the Stuttgart area degraded this compound through this intermediate. nih.gov Similarly, Ralstonia sp. strain H1 degrades 4-fluorobenzoic acid via 4-fluorocatechol. asm.orgresearchgate.net An alternative initial step has been observed in Aureobacterium sp. strain RHO25, which involves the enzymatic removal of the fluoride (B91410) ion to yield 4-hydroxybenzoate (B8730719), which is then converted to 3,4-dihydroxybenzoate. nih.gov

Following the formation of 4-fluorocatechol, the aromatic ring is cleaved. The most common mechanism is the ortho-cleavage pathway, where the bond between the two hydroxyl-bearing carbon atoms is broken. asm.orgnih.gov This reaction is catalyzed by a catechol 1,2-dioxygenase, yielding 3-fluoro-cis,cis-muconate (B1243151). oup.comnih.gov

The ortho-cleavage of 4-fluorocatechol is a critical step in the metabolism of this compound in several bacterial strains. nih.gov For example, Ralstonia sp. strain H1 utilizes an ortho-cleavage pathway for the conversion of 4-fluorocatechol. asm.orgresearchgate.net While meta-cleavage pathways exist for some aromatic compounds, they are often unproductive for fluorinated catechols as they can lead to the formation of toxic dead-end products. nih.gov

After ring cleavage, the resulting 3-fluoro-cis,cis-muconate undergoes further transformations. A key step is its cycloisomerization to form (+)-4-fluoromuconolactone. asm.orgnih.gov This reaction is catalyzed by muconate cycloisomerases. asm.org Interestingly, dichloromuconate cycloisomerase also primarily catalyzes this cycloisomerization rather than dehalogenation. asm.orgnih.gov

The resulting 4-fluoromuconolactone (B156933) is not entirely stable and can spontaneously decompose to maleylacetate (B1240894) at neutral pH, which then decarboxylates to cis-acetylacrylate. asm.orgnih.gov However, these spontaneous reactions are slow, suggesting that enzymatic conversion of 4-fluoromuconolactone is necessary for efficient degradation. asm.orgnih.gov Dienelactone hydrolases are induced during the growth of various strains on this compound, indicating their involvement in the conversion of 4-fluoromuconolactone. asm.orgnih.gov Further metabolism of these intermediates leads them into central metabolic pathways like the TCA cycle. ethz.ch

Ring-Cleavage Pathways (Ortho-Cleavage, Meta-Cleavage) and Muconate Intermediates

Investigation of Anaerobic Degradation Pathways

The anaerobic breakdown of this compound is a specialized process observed in select microorganisms. Unlike aerobic degradation, which often commences with oxygenase-dependent ring cleavage, anaerobic pathways employ different strategies to destabilize the aromatic ring and cleave the carbon-fluorine bond. ethz.chasm.org

Reductive Dehalogenation Processes

Under anaerobic conditions, the primary mechanism for cleaving the carbon-halogen bond in many aromatic compounds is reductive dehalogenation. mdpi.com However, in the case of this compound, this process is not as straightforward. While bromo- and iodo-substituted benzoates are more readily dehalogenated reductively by anaerobic microbial communities, this compound has shown resistance to this direct dehalogenation in some studies. mdpi.comresearchgate.net

A significant breakthrough in understanding the anaerobic defluorination of this compound came from studies on the denitrifying bacterium Thauera aromatica. This organism employs an oxygen-independent enzymatic strategy that involves an ATP-dependent reductive dehalogenation. asm.orgnih.gov This process is catalyzed by a class I benzoyl-CoA reductase (BCR), which facilitates the defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA. asm.orgnih.gov This reaction is proposed to proceed through a Birch reduction-like mechanism, forming an anionic 4-fluorodienoyl-CoA transition state where fluoride elimination is favored over protonation. asm.org

It is noteworthy that while direct reductive dehalogenation of the initial this compound molecule is not the typical route, a reductive process is indeed central to the cleavage of the C-F bond, albeit after the molecule has been activated to its CoA ester.

Coenzyme A Ligation and Hydroxybenzoyl-CoA Formation

The initial step in the anaerobic metabolism of most aromatic acids, including this compound, is its activation to a coenzyme A (CoA) thioester. nih.gov This reaction is catalyzed by a benzoate-CoA ligase (BCL) or a similar promiscuous ligase. asm.org For instance, in Aureobacterium sp. strain RHO25, this compound is anaerobically degraded by first being ligated to Coenzyme A. ethz.ch

Following CoA ligation, the pathway can diverge. In some organisms, the resulting 4-fluorobenzoyl-CoA undergoes reductive dehalogenation to form benzoyl-CoA, as seen in Thauera aromatica. asm.org In another pathway, observed in organisms like Aureobacterium sp., the process leads to the formation of 4-hydroxybenzoyl-CoA. ethz.ch This conversion involves a dehalogenation step that results in the substitution of the fluorine atom with a hydroxyl group. The resulting 4-hydroxybenzoyl-CoA is a common intermediate that can then enter central metabolic pathways. ethz.chethz.ch

The enzyme 4-hydroxybenzoate-coenzyme A ligase from Rhodopseudomonas palustris has been shown to have a low activity with this compound, indicating that some enzymes involved in the metabolism of similar aromatic compounds can exhibit promiscuity towards fluorinated substrates. nih.govrhea-db.orgenzyme-database.org

Enzymology of this compound Degradation

The enzymatic machinery responsible for the breakdown of this compound is diverse and specialized. Key enzymes have been identified and characterized, shedding light on the biochemical intricacies of C-F bond cleavage and subsequent catabolism.

Characterization of Dehalogenases (e.g., this compound Dehalogenase)

A key enzyme in the degradation of halogenated aromatic compounds is dehalogenase. In the context of this compound, the term "dehalogenase" can refer to enzymes that directly or indirectly facilitate the removal of the fluorine atom.

One such enzyme is 4-chlorobenzoyl-coenzyme A (4-CBA-CoA) dehalogenase, which has been studied for its ability to hydrolytically dehalogenate 4-CBA-CoA to 4-hydroxybenzoyl-CoA. nih.gov This enzyme has also been investigated with 4-fluorobenzoyl-CoA (4-FBA-CoA) as a substrate. The reaction proceeds through the formation of a Meisenheimer complex. nih.gov However, due to the poor leaving group ability of fluoride, the subsequent formation of an arylated enzyme intermediate is hindered. nih.gov

In the anaerobic denitrifying bacterium Thauera aromatica, the class I benzoyl-CoA reductase (BCR) acts as the key "dehalogenating" enzyme for 4-fluorobenzoyl-CoA. asm.orgnih.gov This ATP-dependent enzyme reductively cleaves the C-F bond, producing benzoyl-CoA. asm.orgnih.gov This represents a novel mode of oxygen-independent defluorination. frontiersin.org

Enzyme Class Organism Substrate Product Cofactors/Requirements
Class I Benzoyl-CoA Reductase (BCR) Thauera aromatica 4-Fluorobenzoyl-CoA Benzoyl-CoA ATP
4-Chlorobenzoyl-CoA Dehalogenase Pseudomonas sp. 4-Fluorobenzoyl-CoA 4-Hydroxybenzoyl-CoA -

Functional Analysis of Catechol 1,2-Dioxygenases and Muconate Cycloisomerases in Fluorinated Substrate Metabolism

While catechol 1,2-dioxygenases and muconate cycloisomerases are central to the aerobic degradation of aromatic compounds, their role in the context of fluorinated substrates is also of interest, particularly in understanding the fate of intermediates. In aerobic pathways, the initial dioxygenation of this compound leads to the formation of fluorinated catechols.

Subsequent enzymes must then process these fluorinated intermediates. For instance, in the aerobic metabolism of this compound, 3-fluoro-cis,cis-muconate is formed. ethz.ch Muconate cycloisomerases then catalyze the cycloisomerization of this intermediate. However, unlike the cycloisomerization of chloro- or bromo-muconates, the defluorination is not coupled to this step, and 4-fluoromuconolactone is the primary product. ethz.ch This highlights the unique challenges posed by the C-F bond to conventional enzymatic mechanisms.

Identification and Role of Dienelactone Hydrolases

Following the formation of lactone intermediates, such as 4-fluoromuconolactone in aerobic pathways, hydrolases are required for the next step in the degradation cascade. ethz.ch Dienelactone hydrolases are crucial enzymes in the modified ortho-cleavage pathway for chloroaromatic compounds. Their role in fluorinated substrate metabolism is analogous.

In the aerobic degradation of this compound, a lactone hydrolysis step precedes a secondary dehalogenation reaction. ethz.ch The resulting product can then enter central metabolic cycles like the TCA cycle. ethz.ch The efficiency and specificity of these hydrolases towards fluorinated dienelactones are critical for the complete mineralization of the parent compound.

Mechanisms of C-F Bond Cleavage by Specific Enzymes

The cleavage of the highly stable carbon-fluorine (C-F) bond is the critical step in the biodegradation of this compound. Microorganisms have evolved distinct enzymatic strategies to overcome this challenge, operating under both aerobic and anaerobic conditions.

Under aerobic conditions, the degradation of this compound is often initiated by oxygenase enzymes. asm.orgresearchgate.net These enzymes hydroxylate the aromatic ring, leading to the formation of fluorinated catechols. researchgate.net For instance, several gram-negative bacteria degrade this compound via 4-fluorocatechol. nih.gov The fluorine atom is typically removed later in the pathway. One described mechanism involves the conversion of this compound to 4-fluorocatechol and then to 3-fluoro-cis,cis-muconate. ethz.ch The subsequent cycloisomerization yields 4-fluoromuconolactone, which undergoes hydrolytic dehalogenation to form maleylacetic acid. ethz.choup.com

A more direct aerobic mechanism has been identified in Aureobacterium sp., which utilizes a this compound dehalogenase. nih.govoup.comuu.nl This enzyme catalyzes the hydrolytic removal of the fluorine atom directly from the aromatic ring, converting this compound into 4-hydroxybenzoate. oup.comresearchgate.netresearchgate.net

Under anaerobic conditions, a novel, oxygen-independent C-F bond cleavage mechanism has been discovered in the denitrifying bacterium Thauera aromatica. asm.orgnih.gov This process involves the ATP-dependent reductive defluorination of 4-fluorobenzoyl-coenzyme A (4-F-BzCoA). asm.orgresearchgate.net The key enzyme is a class I benzoyl-CoA reductase (BCR), which catalyzes the conversion of 4-F-BzCoA to benzoyl-coenzyme A (BzCoA) and hydrogen fluoride (HF). asm.orgnih.govasm.org The proposed mechanism involves a Birch reduction-like process, where a formal nucleophilic aromatic substitution occurs. asm.orgnih.gov In an anionic 4-fluorodienoyl-CoA transition state, the elimination of fluoride to form BzCoA is favored over protonation, which would otherwise lead to a fluorinated cyclic dienoyl-CoA. asm.orgnih.govnih.gov

Genetic and Molecular Basis of Degradation Pathways

The genetic underpinnings of this compound degradation pathways are becoming increasingly understood through gene identification, cloning, and expression studies. In the anaerobic degrader Thauera aromatica, adaptation to growth on this compound is accompanied by specific changes in gene expression. asm.orgnih.gov This includes the transcriptional upregulation of the 4-F-BzCoA-defluorinating/dearomatizing benzoyl-CoA reductase (BCR) and the simultaneous downregulation of a promiscuous benzoate-CoA ligase. asm.orgnih.govresearchgate.net This regulatory adjustment is crucial for efficient and complete degradation of the fluorinated substrate. nih.gov

In aerobic bacteria, genes for enzymes involved in haloaromatic degradation are often located in clusters. For example, in Arthrobacter sp. strain IF1, which degrades 4-fluorophenol, two gene clusters were identified, each containing a monooxygenase gene. nih.gov These genes were differentially expressed during growth on the fluorinated substrate. nih.gov While not specific to this compound, this highlights a common genetic organization for the degradation of fluoroaromatics.

Metagenomic approaches have also been successful in identifying relevant genes from microbial consortia. A study on a denitrifying consortium that degrades 4-chlorobenzoate led to the identification of genes encoding 4-chlorobenzoyl-CoA ligase (FcbA) and 4-chlorobenzoyl-CoA dehalogenase (FcbB). oup.com Although this system was studied with a chlorinated analog, the genetic organization, where a ligase and a dehalogenase are encoded, provides a model for the hydrolytic dehalogenation pathway that can be applicable to this compound degradation. oup.comwur.nl

Site-directed mutagenesis studies, particularly on fluoroacetate (B1212596) dehalogenase, have provided critical insights into the amino acid residues essential for C-F bond cleavage. researchgate.net While this enzyme acts on an aliphatic compound, its mechanism is a key model for understanding enzymatic defluorination. nih.gov X-ray crystallographic and mutational analyses of fluoroacetate dehalogenase from Burkholderia sp. strain FA1 identified several key residues in the active site. asm.orgnih.gov

The active site contains a catalytic triad (B1167595) (Asp104-His271-Asp128) and is further composed of residues from both the core and cap domains, including His149, Trp150, and Tyr212 from the cap domain. nih.govasm.orgtandfonline.com These three residues form hydrogen bonds with the fluorine atom, which is crucial for stabilizing the leaving fluoride ion and reducing the activation energy required to break the strong C-F bond. researchgate.net

Mutational studies have underscored the specific roles of these residues:

Trp150: Replacement of Trp150 with another amino acid resulted in a complete loss of activity towards fluoroacetate, but not towards chloroacetate (B1199739). uu.nlnih.gov This indicates that the interaction between the indole (B1671886) ring of Trp150 and the fluorine atom is an absolute requirement for cleaving the C-F bond. uu.nlnih.gov

His149 and Tyr212: Mutation of His149 or Tyr212 led to a loss of dehalogenating activity, confirming their essential role in the catalytic process. uu.nlresearchgate.net An electron density peak corresponding to a halide ion was found near His149 and Trp150, suggesting they act as the halide ion acceptors during the reaction. nih.govasm.org

These findings highlight a sophisticated hydrogen-bonding network within the enzyme's active site that is specifically adapted to facilitate the cleavage of the C-F bond. researchgate.nettandfonline.com

Table 1: Key Amino Acid Residues in Fluoroacetate Dehalogenase Active Site and Their Function in C-F Bond Cleavage

ResidueLocationFunctionImpact of Mutation
Trp150 Cap DomainEssential for reducing activation energy for C-F bond cleavage through interaction with the fluorine atom. uu.nlresearchgate.netComplete loss of activity toward fluoroacetate; activity toward chloroacetate retained. uu.nlnih.gov
His149 Cap DomainStabilizes the fluorine atom via hydrogen bonding; acts as a halide ion acceptor. researchgate.netnih.govLoss of dehalogenating activity. uu.nlresearchgate.net
Tyr212 Cap DomainStabilizes the fluorine atom via hydrogen bonding. researchgate.netLoss of dehalogenating activity. uu.nlresearchgate.net
Asp104 Core DomainCatalytic nucleophile that attacks the substrate. nih.govtandfonline.comTotal loss of activity. asm.org
His271 Core DomainPart of the catalytic triad. nih.govtandfonline.comTotal loss of activity. asm.org
Asp128 Core DomainPart of the catalytic triad; stabilizes the tetrahedral intermediate. researchgate.netnih.govTotal loss of activity. asm.org

Note: Data is primarily from studies on fluoroacetate dehalogenase, a model enzyme for C-F bond cleavage.

Gene Identification and Expression Profiling of Degradative Enzymes

Comparative Studies of Monofluorobenzoate Isomer Degradation

The position of the fluorine atom on the benzoate (B1203000) ring significantly influences the metabolic pathway and the ability of microorganisms to use the compound as a growth substrate. researchgate.net Comparative studies of 2-fluorobenzoate, 3-fluorobenzoate (B1230327), and this compound reveal that the initial enzymatic attack is a critical determinant of the subsequent metabolic fate. oup.comoup.com

In aerobic degradation pathways, the regioselectivity of the initial benzoate dioxygenase enzyme is a crucial factor determining whether a productive degradation pathway or a metabolic dead-end ensues. oup.com This is particularly evident in the degradation of 3-fluorobenzoate.

1,2-Dioxygenation: This attack on 3-fluorobenzoate produces 3-fluorocatechol (B141901). oup.comethz.ch 3-fluorocatechol is a poor substrate for the subsequent ring-cleavage enzyme, catechol 1,2-dioxygenase, and its accumulation can be toxic to the cell, thus halting the degradation process. oup.comethz.chnih.gov

1,6-Dioxygenation: This alternative attack on 3-fluorobenzoate leads to the formation of 4-fluorocatechol. ethz.ch 4-fluorocatechol can be productively metabolized through the ortho-cleavage pathway, allowing the organism to grow. researchgate.net

Therefore, the ability of a microorganism to utilize 3-fluorobenzoate as a sole carbon and energy source often depends on the predominance of the 1,6-dioxygenation reaction over the 1,2-dioxygenation. oup.com In contrast, the initial dioxygenation of this compound typically yields 4-fluorocatechol, which is channeled into a productive degradation pathway. researchgate.netnih.gov For 2-fluorobenzoate, dioxygenation can lead to the spontaneous elimination of fluoride to form catechol, a readily degradable intermediate. oup.com

The metabolism of monofluorobenzoate isomers can be hindered by the formation of inhibitory or dead-end metabolites, creating metabolic bottlenecks. researchgate.netnih.gov

The accumulation of toxic 3-fluorocatechol from the 1,2-dioxygenation of 3-fluorobenzoate is a major metabolic bottleneck for many organisms. ethz.chnih.gov Another identified dead-end product in the metabolism of 2- and 3-fluorobenzoate is 2-fluoro-cis,cis-muconic acid, which is not further metabolized by some strains. nih.govethz.chasm.org

In anaerobic degradation, pathway specificity is also observed. While Thauera aromatica can reductively defluorinate 4-fluorobenzoyl-CoA, it is unable to perform the same reaction on 3-fluorobenzoyl-CoA. asm.org This inability is proposed as the reason why the biodegradation of 3-fluorobenzoate has not been observed under anoxic conditions via this pathway. Similarly, the bacterium Syntrophus aciditrophicus can reductively dehalogenate 3-fluorobenzoate but shows little to no degradation of this compound. nih.gov These specificities highlight the fine-tuning of enzymatic pathways to particular isomers and the bottlenecks that arise when an enzyme encounters a non-productive substrate isomer.

Table 2: Comparative Degradation of Monofluorobenzoate Isomers

IsomerKey Initial Reaction (Aerobic)Productive MetaboliteDead-End/Toxic MetaboliteDegradation Bottleneck
2-Fluorobenzoate DioxygenationCatechol (via spontaneous defluorination) oup.com2-Fluoro-cis,cis-muconic acid nih.govasm.orgFormation of dead-end muconic acid.
3-Fluorobenzoate 1,6-Dioxygenation4-Fluorocatechol oup.comethz.ch3-Fluorocatechol (from 1,2-dioxygenation) ethz.chAccumulation of toxic 3-fluorocatechol. oup.comnih.gov
This compound Dioxygenation4-Fluorocatechol researchgate.netnih.gov-Slower degradation rates compared to other isomers in some strains. oup.com

Environmental Fate and Biotransformation Studies

Biotransformation in Complex Environmental Matrices (e.g., Activated Sludge, Soil, Sediment)

The biodegradation of 4-fluorobenzoate has been observed in diverse and complex environmental matrices, including activated sludge, soil, and sediment. Microorganisms capable of utilizing this compound as a sole source of carbon and energy have been successfully isolated from these environments.

In a study investigating the biotransformation of 4-fluorocinnamic acid in non-acclimated industrial activated sludge, 4-fluorobenzoic acid was identified as a key intermediate. nih.govebi.ac.uk This indicates that microbial communities within activated sludge possess the metabolic capabilities to transform related fluorinated compounds into this compound. The degradation of this compound itself has been documented in activated sludge, where it can be further broken down. ethz.ch For instance, the biotransformation of the pharmaceutical flurbiprofen (B1673479) in activated sludge led to the formation of a persistent fluorinated aromatic metabolite, highlighting the complex pathways involved in the degradation of fluorinated compounds. metu.edu.tr

Similarly, various bacterial strains with the ability to degrade this compound have been isolated from soil and water samples. nih.gov These isolates, belonging to genera such as Alcaligenes, Pseudomonas, and Aureobacterium, demonstrate the widespread potential for this compound degradation in terrestrial and aquatic environments. nih.gov Research has shown that stable enrichment cultures capable of degrading this compound can be established from a variety of soil and sediment sources under denitrifying conditions. nih.govresearchgate.net In these cultures, the degradation of this compound is accompanied by the stoichiometric release of fluoride (B91410), indicating the complete cleavage of the carbon-fluorine bond. nih.govresearchgate.net The ability to degrade this compound under denitrifying conditions has been observed in bacteria isolated from diverse geographic locations, suggesting this is a globally relevant process. nih.govasm.org

The following table summarizes the microbial genera and environmental matrices involved in the biotransformation of this compound.

Microbial GeneraEnvironmental MatrixReference
AlcaligenesWater and soil samples nih.gov
PseudomonasWater and soil samples, Sediments nih.govnih.gov
AureobacteriumWater and soil samples nih.gov
ArthrobacterNot specified nih.gov
RalstoniaNot specified nih.gov
AcidovoraxSoils and sediments asm.org
AzoarcusSoils and sediments asm.org
BradyrhizobiumSoils and sediments asm.org
OchrobactrumSoils and sediments asm.org
ParacoccusSoils and sediments asm.org
MesorhizobiumSoils and sediments asm.org
EnsiferSoils and sediments asm.org
ThaueraSoils and sediments asm.org
Mixed microbial communityActivated sludge nih.govebi.ac.uk

Kinetics of this compound Removal in Environmental Systems

The kinetics of this compound removal are crucial for understanding the rate at which this compound is eliminated from the environment. Studies have employed various kinetic models to describe its biodegradation.

In a study using a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1, the degradation of 4-fluorocinnamic acid (which is converted to this compound) followed Monod kinetics during growth in both batch and continuous cultures. nih.gov However, at higher concentrations, substrate inhibition was observed. nih.gov The specific growth rate of the microbial consortium increased with substrate concentration up to a certain point, after which it began to decrease. nih.gov This inhibitory effect was modeled using the Haldane-Andrew and Luong-Levenspiel kinetic models. nih.gov

The removal of 4-fluorocinnamic acid, a precursor to this compound, in activated sludge was found to follow first-order kinetics for concentrations up to 200 mg L-1. nih.gov The half-life for its removal varied with the initial concentration, being 53, 18, and 5 hours for initial concentrations of 200, 100, and 50 mg L-1, respectively. researchgate.net

In biofilm reactors, the specific degradation rate of this compound by Pseudomonas knackmussii was observed to decrease over time, from an initial rate of 1.2 g g-1 h-1 to 0.2 g g-1 h-1. nih.gov This decline in efficiency was linked to the increasing thickness of the biofilm and the potential accumulation of inhibitory byproducts. nih.gov

The following table presents kinetic data for the removal of this compound and its precursor, 4-fluorocinnamic acid.

SystemCompoundKinetic ModelKey ParametersReference
Arthrobacter and Ralstonia consortium4-Fluorocinnamic AcidMonod, Haldane-Andrew, Luong-LevenspielSubstrate inhibition observed at concentrations > 4 mM in mixed culture. nih.gov
Activated Sludge4-Fluorocinnamic AcidFirst-orderHalf-lives of 53, 18, and 5 hours for initial concentrations of 200, 100, and 50 mg L-1, respectively. nih.govresearchgate.net
Pseudomonas knackmussii biofilmThis compoundNot specifiedSpecific degradation rate decreased from 1.2 g g-1 h-1 to 0.2 g g-1 h-1 as biofilm thickened. nih.gov

Identification of Biotransformation Products and Persistence Assessment

Under aerobic conditions, several bacterial strains have been shown to degrade this compound via the formation of 4-fluorocatechol (B1207897). nih.gov This intermediate is then subject to ring cleavage. nih.gov In these pathways, a significant portion of the fluorine (50% to 90%) is released as fluoride ions. nih.gov

A novel degradation pathway has been identified in Aureobacterium sp. strain RHO25, which involves the transient excretion of 4-hydroxybenzoate (B8730719). nih.gov In this pathway, stoichiometric amounts of fluoride are released, and the key intermediates are 4-hydroxybenzoate and 3,4-dihydroxybenzoate. nih.gov This suggests an initial hydrolytic dehalogenation step.

In anaerobic environments, particularly under denitrifying conditions, the degradation of this compound also occurs with the stoichiometric release of fluoride. nih.govresearchgate.net The proposed anaerobic pathway in Aureobacterium sp. involves the formation of 4-hydroxybenzoyl-CoA. ethz.ch

The persistence of biotransformation products can vary. While many pathways lead to complete mineralization, some intermediates may accumulate. For instance, in the degradation of 4-fluorocinnamic acid by Arthrobacter sp. strain G1, small amounts of 4-fluoroacetophenone were observed as a dead-end side product. nih.gov In another study on the biotransformation of flurbiprofen in activated sludge, a recalcitrant fluorinated aromatic metabolite was found to accumulate and showed no signs of degradation after 80 days. metu.edu.tr

The following table outlines the identified biotransformation products of this compound.

Pathway/OrganismKey Biotransformation ProductsPersistenceReference
Aerobic degradation by various gram-negative isolates4-FluorocatecholLeads to ring cleavage and defluorination. nih.gov
Aureobacterium sp. strain RHO254-Hydroxybenzoate, 3,4-DihydroxybenzoateTransiently excreted, leads to complete defluorination. nih.gov
Anaerobic degradation by Aureobacterium sp.4-Hydroxybenzoyl-CoAEnters common intermediary metabolism. ethz.ch
Arthrobacter sp. strain G1 (from 4-fluorocinnamic acid)4-Fluorobenzoic acid, 4-Fluoroacetophenone4-Fluoroacetophenone identified as a dead-end product. nih.gov
Activated sludge (from flurbiprofen)4-(1-carboxyethyl)-2-fluorobenzoic acidRecalcitrant, no degradation observed after 80 days. metu.edu.tr

Influence of Environmental Factors on Biodegradation Efficacy

Electron Acceptor Conditions: The availability of different electron acceptors plays a critical role. The degradation of this compound has been shown to be favorable under denitrifying conditions. nih.govresearchgate.net In contrast, the compound was found to be recalcitrant under sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov This highlights the specificity of the microbial pathways involved.

Biofilm Formation and Thickness: In biofilm-based treatment systems, the physical structure of the biofilm can impact degradation efficacy. As biofilm thickness increases, the specific degradation rate of this compound can decrease. nih.gov This may be due to limitations in substrate and oxygen diffusion into the deeper layers of the biofilm.

Inhibitory Byproducts: The accumulation of byproducts, such as the fluoride ion, can inhibit the biodegradation process. In a study using a membrane aerated biofilm reactor, a significant accumulation of fluoride within the biofilm (up to 0.25 M) was observed, which was suggested to be responsible for the inhibition of this compound degradation. nih.gov

Substrate Concentration: As discussed in the kinetics section, high concentrations of this compound can be inhibitory to the microorganisms responsible for its degradation. nih.gov This substrate inhibition can limit the efficiency of biodegradation at highly contaminated sites.

General Environmental Conditions: Other general environmental factors that affect microbial activity, such as pH, temperature, and the presence of other nutrients or toxic substances, will also influence the biodegradation of this compound. miljodirektoratet.no The optimal conditions will vary depending on the specific microbial communities present in a given environment. miljodirektoratet.no

Computational and Theoretical Investigations of 4 Fluorobenzoate Systems

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and analyze the electronic structure and properties of molecules. These methods are crucial for understanding the intrinsic characteristics of 4-fluorobenzoate.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.com By performing DFT calculations, researchers can determine the optimized geometry of this compound, providing insights into its bond lengths and angles. iucr.org These calculations have shown good agreement with experimental data from X-ray crystallography. iucr.org

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.comsemanticscholar.org A smaller gap suggests that the molecule is more reactive. semanticscholar.org For instance, DFT calculations can be used to understand how the fluorine atom's electron-withdrawing nature influences the electronic properties of the molecule.

The energies of HOMO and LUMO are used to calculate several global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. irjweb.com These descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. irjweb.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.comsemanticscholar.org

Electronegativity (χ): Represents the power of an atom or group to attract electrons. irjweb.com

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. semanticscholar.org

Calculated Electronic Properties of a Triazine Derivative (Example Data)
ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

This table provides an example of HOMO-LUMO energies and the resulting energy gap for a triazine derivative, illustrating the type of data obtained from DFT calculations. The HOMO-LUMO gap of 4.4871 eV reflects the molecule's chemical reactivity. irjweb.com

Prediction of Reactivity and Reaction Mechanisms (e.g., C-F bond activation)

Computational studies, particularly DFT, are instrumental in predicting the reactivity of this compound and elucidating reaction mechanisms. numberanalytics.com A significant area of research is the activation of the carbon-fluorine (C-F) bond, which is notoriously strong and resistant to cleavage. springernature.com

Theoretical investigations can model how different reagents and catalysts interact with this compound to facilitate C-F bond activation. core.ac.uk For example, computational models have been used to study the reaction of fluoroarenes with metal complexes, revealing a preference for C-F bond activation at sites flanked by ortho-fluorine atoms due to stabilizing interactions. kcl.ac.uk These studies can predict reaction pathways, such as a concerted SNAr-like mechanism, and calculate the activation energies for these processes. kcl.ac.uk

Understanding the factors that influence whether C-F or C-H bond activation occurs is another key application of computational chemistry. core.ac.uk The presence of fluorine substituents can alter the strength and reactivity of adjacent C-H bonds. core.ac.uk By analyzing the electronic structure and potential energy surfaces, researchers can predict the selectivity of these reactions under various conditions. numberanalytics.comcore.ac.uk

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe how molecules move and interact over time. easychair.org This approach is particularly useful for studying the behavior of this compound in different environments.

Exploration of Solvent Effects on Compound Stability

The solvent environment can significantly influence the stability and reactivity of a solute. easychair.org MD simulations are employed to study these solvent effects at a molecular level. rsc.org For this compound, simulations can reveal how different solvents, such as polar or nonpolar solvents, interact with the molecule and affect its conformation and stability. researchgate.netacs.org

Recent studies have used MD simulations to investigate the solubility of this compound in various pure solvents. acs.org By calculating properties like solvation free energy and analyzing the radial distribution function, these simulations can explain the observed solubility behavior. researchgate.netacs.org The results indicate that solvent properties like polarity and cohesive energy density work together to determine the solubility in different systems. researchgate.net Such simulations can also shed light on how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation process. rsc.org

Ligand-Protein Interaction Modeling for Enzyme-Substrate Binding

This compound can act as a ligand, binding to proteins such as enzymes. diamond.ac.uk Understanding these interactions is crucial, and MD simulations are a powerful tool for this purpose. nih.gov These simulations can model the process of a ligand binding to a protein's active site, revealing the dynamic conformational changes that occur in both the ligand and the protein. researchgate.netrsc.org

By running long MD simulations of the enzyme-substrate complex, researchers can analyze the stability of the binding and identify key interactions, such as hydrogen bonds, that contribute to the binding affinity. nih.govnih.gov For example, simulations can show how the flexibility of certain regions of a protein, like the Ω loop in β-lactamases, changes upon substrate binding. nih.gov These computational models can complement experimental data and provide insights into the mechanism of enzyme catalysis and inhibition. diamond.ac.ukosti.gov

Intermolecular Interaction Analysis

The way molecules interact with each other governs many of their bulk properties. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. bsu.edu.az This method allows for the breakdown of the crystal packing into different types of intermolecular contacts and their relative contributions.

For complexes involving this compound, Hirshfeld analysis has been used to study the various non-covalent interactions that stabilize the crystal structure. bsu.edu.az These interactions include:

H···H interactions: Often the most abundant due to the number of hydrogen atoms on the molecular surface. bsu.edu.az

O···H/H···O interactions: Indicative of hydrogen bonding. bsu.edu.az

C···H/H···C interactions: Also related to hydrogen bonding. nih.gov

π-π stacking: Interactions between aromatic rings. iucr.orgbsu.edu.az

C-H···π interactions: Where a C-H bond points towards the face of an aromatic ring. bsu.edu.az

Other minor interactions that can be identified include those involving the fluorine atom, such as F···F, C···F, and O···F contacts. nih.govacs.org The analysis provides a "fingerprint" plot that gives a quantitative summary of the different types of intermolecular contacts. bsu.edu.az

Percentage Contributions of Intermolecular Contacts in a this compound Complex (Example Data)
Interaction TypeContribution (%)
H···H47.5
O···H/H···O22.1
C···H/H···C16.2
C···O/O···C6.6
O···O1.3
F···F1.2
C···F/F···C1.1

This table presents example data from a Hirshfeld surface analysis of a crystal containing a this compound derivative, showing the relative importance of different intermolecular interactions in the crystal packing. nih.gov

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

In various crystalline structures incorporating the this compound moiety, Hirshfeld analysis reveals a landscape of non-covalent interactions critical to structural stability. Studies on metal complexes of this compound, such as those with nicotinamide (B372718), show that H···H, O···H, and C···H contacts are among the most significant. bsu.edu.az For instance, in trans-Diaquabis(4-fluorobenzoato-κO)bis(nicotinamide-κN1)nickel(II) and its zinc(II) analogue, H···H interactions account for over 32% of all contacts due to the abundance of hydrogen atoms on the molecular surface. bsu.edu.az

Hydrogen bonds, particularly O-H···O and C-H···O, are consistently identified as dominant interactions. In the crystal structure of 2-oxo-2H-chromen-7-yl this compound, C—H···O hydrogen bonds link molecules into infinite chains. nih.goviucr.org Similarly, in a co-crystal with 2-aminobenzothiazol, the structure is stabilized by an elaborate system of N–H···O and O-H···O hydrogen bonds. eurjchem.com

π-π stacking interactions are also crucial, especially given the aromatic nature of the fluorobenzoate ring. In the nicotinamide complexes, shape index plots, a component of Hirshfeld analysis, confirm the presence of C-H···π and π-π stacking between the benzene (B151609) and pyridine (B92270) rings, which contribute significantly to the stability of the crystal packing. bsu.edu.az The analysis of 2-oxo-2H-chromen-7-yl this compound also highlights π-π stacking interactions between neighboring rings, with centroid-centroid distances in the range of 3.5758 (18) to 3.6115 (16) Å. nih.goviucr.org

The table below summarizes the percentage contribution of various intermolecular contacts derived from Hirshfeld surface analysis for several compounds containing the this compound group, illustrating the diversity and relative importance of these non-covalent interactions.

CompoundInteraction TypeContribution (%)Source(s)
trans-Diaquabis(4-fluorobenzoato-κO)bis(nicotinamide-κN1)nickel(II)H···H32.7 bsu.edu.az
H···O/O···HNot specified bsu.edu.az
H···C/C···HNot specified bsu.edu.az
Bis(4-fluorobenzoato-κ2O,O′)bis(nicotinamide-κN1)zinc(II) monohydrateH···H32.4 bsu.edu.az
H···O/O···HNot specified bsu.edu.az
H···C/C···HNot specified bsu.edu.az
2-oxo-2H-chromen-7-yl this compoundH···H49.3 nih.gov
C···H/H···C16.2 nih.gov
C···O/O···C6.6 nih.gov
O···O1.3 nih.gov
F···F1.2 nih.gov
C···F/F···C1.1 nih.gov
4-fluorobenzo[c] nih.goviucr.orgresearchgate.netselenadiazol-1-ium chlorideH···Cl/Cl···H22.6 nih.gov
H···F/F···H13.9 nih.gov
H···N/N···H11.9 nih.gov
H···C/C···H10.2 nih.gov
H···H7.7 nih.gov

Topological Analysis (RDG, ELF, LOL)

Topological analysis of electron density provides a deeper, quantitative understanding of chemical bonding and non-covalent interactions. Methods such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to analyze the electron density distribution, revealing the nature of chemical bonds and weak interactions. rsc.orgwikipedia.orgnih.gov

Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing non-covalent interactions. rsc.orgprotheragen.ai It identifies regions of space where interactions such as hydrogen bonds, van der Waals forces, and steric repulsion occur by analyzing the electron density and its gradient. rsc.org For systems involving this compound, RDG analysis can map the specific locations of the hydrogen bonds and π-stacking interactions suggested by Hirshfeld analysis, providing a visual representation of these bonding regions. tandfonline.com

Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.orgjussieu.fr It provides a clear picture of electron localization in a molecule, allowing for the identification of covalent bonds, lone pairs, and atomic core regions in a chemically intuitive way. wikipedia.orgtaylorandfrancis.com In a this compound system, ELF analysis would precisely map the covalent C-C, C-H, C=O, C-O, and C-F bonds, as well as the lone pairs on the oxygen and fluorine atoms. This helps in understanding the electronic structure and reactivity of the molecule. researchgate.netresearchgate.net

Localized Orbital Locator (LOL) , similar to ELF, offers insight into electron localization, particularly highlighting regions of high kinetic energy density due to Pauli repulsion. nih.gov It effectively distinguishes bonding and lone pair regions. researchgate.net For this compound, LOL analysis would complement ELF by providing a clear demarcation of covalent bonding regions and areas corresponding to lone-pair electrons, which is crucial for understanding its coordination chemistry and interaction patterns. researchgate.netdntb.gov.ua

While specific, detailed RDG, ELF, and LOL analyses focused solely on simple this compound salts are not extensively documented in the cited literature, these computational tools are standard in the study of related and more complex systems, such as thiomorpholinium 4-nitrobenzoate (B1230335) and 1-(4-fluorophenyl)piperazine. researchgate.netresearchgate.net The application of these methods is fundamental to modern computational studies for elucidating the electronic structure and bonding characteristics of fluorinated benzoic acid derivatives. dntb.gov.uaresearchgate.net

Thermodynamic Parameter Estimation for Complexation Reactions

The formation of complexes between a ligand like this compound and a metal ion is governed by thermodynamic principles. The estimation of parameters such as the stability constant (K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) is essential for quantifying the stability and spontaneity of these complexation reactions. ajol.info These parameters provide insight into the driving forces behind complex formation, whether they are enthalpically or entropically controlled. mdpi.commdpi.com

Cyclic voltammetry is one technique used to study the interaction of 4-fluorobenzoic acid (FBA) with metal ions and to estimate thermodynamic parameters. A study on the interaction between copper(II) chloride and FBA in an aqueous potassium bromide solution demonstrated the formation of a 1:1 complex. ajchem-a.comajchem-a.com By analyzing the shift in peak potential upon addition of the FBA ligand, it was possible to calculate the stability constant (also denoted as the formation constant, βc) and the Gibbs free energy of the complexation. ajchem-a.com

The results indicated a spontaneous complexation process, as evidenced by the negative values of ΔG. ajchem-a.com The stability of the formed complex is directly related to the magnitude of the stability constant, K. ajol.info

The table below presents thermodynamic data for the 1:1 complexation of CuCl₂ with 4-fluorobenzoic acid at varying scan rates, as determined by cyclic voltammetry.

Scan Rate (V/s)Stability Constant (K)Gibbs Free Energy (ΔG) (kJ/mol)Source(s)
0.101.10 x 10³-17.1 ajchem-a.com
0.151.14 x 10³-17.2 ajchem-a.com
0.201.16 x 10³-17.3 ajchem-a.com
0.251.20 x 10³-17.4 ajchem-a.com
0.301.24 x 10³-17.5 ajchem-a.com

These studies are crucial for understanding the binding affinity of this compound toward different metal ions, a key aspect in fields ranging from coordination chemistry to materials science. ajol.infojuniperpublishers.com

Advanced Analytical Techniques in 4 Fluorobenzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool in the study of fluorinated organic compounds like 4-fluorobenzoate. The unique properties of the ¹⁹F nucleus make it particularly suitable for investigating metabolic processes. nih.govoup.com

Application of ¹⁹F NMR for Tracking Fluorinated Metabolites and Defluorination Processes

¹⁹F NMR spectroscopy is highly effective for monitoring the biodegradation of fluorinated compounds. oup.com The ¹⁹F nucleus has a high intrinsic sensitivity, comparable to that of protons, and a wide chemical shift range, which minimizes signal overlap and allows for the clear identification of different fluorinated species in a mixture. nih.govchemrxiv.org This technique enables the simultaneous observation of the parent compound, its fluorinated metabolites, and the released fluoride (B91410) ion, providing a comprehensive picture of the degradation pathway and the extent of defluorination. nih.govresearchgate.net

In studies of microbial degradation, ¹⁹F NMR has been used to track the transformation of fluorobenzoates by various microorganisms. For instance, in the biodegradation of 3-fluorobenzoate (B1230327) by Sphingomonas sp. HB-1, ¹⁹F NMR analysis of the culture supernatant allowed for the detection of the disappearance of the initial substrate and the appearance of fluoride ions and other fluorinated intermediates. oup.comnih.gov The technique has also been instrumental in studying the breakdown of fluorophenols, where this compound is sometimes used as an internal standard for quantification. nih.govresearchgate.net The ability to monitor these processes in real-time and within intact cells highlights the utility of ¹⁹F NMR in metabolic research. nih.govresearchgate.net

Table 1: ¹⁹F NMR Chemical Shifts of this compound and Related Metabolites

CompoundChemical Shift (ppm)Reference
This compound-110.7 oup.com
4-Fluoro-1,2-dihydro-1,2-dihydroxybenzoate-116.8 oup.com
4-Fluorocatechol (B1207897)Not specified jseb.jp
3-Fluoromuconate-108 jseb.jp
Fluoride IonVaries oup.com
Chemical shifts are reported relative to CFCl₃.

Elucidation of Metabolic Pathways using Isotopic Labeling and NMR

The combination of isotopic labeling with NMR spectroscopy is a robust strategy for elucidating complex metabolic pathways. numberanalytics.complos.org Stable isotope-resolved metabolomics (SIRM) involves introducing substrates labeled with stable isotopes, such as ¹³C, into a biological system and tracking the incorporation of these labels into various metabolites using NMR and/or mass spectrometry. researchgate.netnih.gov This approach provides detailed insights into metabolic fluxes and network reconstructions. researchgate.net

While direct isotopic labeling studies specifically on this compound are not extensively detailed in the provided context, the principles of this technique are broadly applicable. For example, in the study of fluorobenzoate biodegradation, observing the transformation of a ¹³C-labeled this compound would allow for the unambiguous identification of its metabolic products through the analysis of ¹³C-¹³C and ¹³C-¹H coupling patterns in the NMR spectra. This method has been successfully applied to study the metabolism of other compounds in various organisms, from bacteria to higher plants and animals, providing a coarse-grained view of metabolic systems. plos.org The development of extensive metabolite chemical shift databases further aids in the rapid identification of numerous metabolites in complex biological extracts. plos.org

Mass Spectrometry (MS) Applications

Mass spectrometry, often coupled with chromatographic separation techniques, is an indispensable tool for the identification and quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. lcms.cz In the context of this compound research, GC-MS is frequently employed to identify metabolic intermediates produced during its biodegradation. jseb.jpnih.gov Prior to analysis, non-volatile metabolites are often derivatized to increase their volatility. oup.comnih.gov

For instance, in studies of Pseudomonas species, GC-MS analysis of culture supernatants has led to the identification of several metabolites of this compound, including 4-fluorocatechol. jseb.jpresearchgate.net Similarly, in the investigation of 3-fluorobenzoate degradation by Sphingomonas sp. HB-1, GC-MS confirmed the presence of 3-fluorocatechol (B141901) in the culture supernatant. oup.com The combination of retention time data from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of these compounds. jseb.jp

Table 2: Identified Metabolites of Fluorobenzoates by GC-MS

Parent CompoundOrganismIdentified MetaboliteReference
4-Fluorobenzyl alcoholP. aeruginosa IE6534-Fluorobenzoic acid jseb.jp
4-Fluorobenzyl alcoholP. aeruginosa IE6534-Fluorophenol jseb.jp
4-Fluorobenzyl alcoholP. aeruginosa IE6534-Fluorocatechol jseb.jp
3-FluorobenzoateSphingomonas sp. HB-13-Fluorocatechol oup.com
4-FluorobiphenylPseudomonas pseudoalcaligenes KF7074-Fluoro-1,2-dihydro-1,2-dihydroxybenzoate oup.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Water Tracer Studies

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific analytical method ideal for trace analysis. fishersci.denih.gov This technique has found significant application in the use of this compound and other fluorinated benzoic acids (FBAs) as water tracers in environmental and industrial settings, such as oilfields. google.coms4science.at

FBAs are used to track water flow in reservoirs to optimize oil recovery. s4science.at UHPLC-MS/MS allows for the detection of these tracers at very low concentrations (parts per billion or even parts per trillion) in complex water matrices, such as oilfield brine. s4science.at The method offers excellent chromatographic separation, reproducibility, and resolution for a suite of FBA tracers, including this compound, often within a short analysis time. s4science.at The development of robust UHPLC-MS/MS methods has been crucial for the successful application of FBA tracers, enabling simultaneous detection of multiple tracers in a single analytical run. acs.orgresearchgate.net

Table 3: Performance of UHPLC-MS/MS for FBA Tracer Analysis

Analytical ParameterValueReference
Detection Limits0.01 - 0.05 ng/mL in reservoir water researchgate.net
Analysis Time< 4 minutes for 14 FBAs s4science.at
Quantitation Limits (LOQs)0.09 - 14.1 ppb s4science.at
Sample TypeOilfield water, tap water, bottled water nih.gov

Voltammetric Studies for Complexation and Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species and to investigate complex formation. bloomu.eduresearchgate.net The technique involves scanning the potential of an electrode and measuring the resulting current, providing information about the electrochemical reversibility and kinetics of a reaction. biologic.netlibretexts.org

In the context of 4-fluorobenzoic acid (FBA), cyclic voltammetry has been used to study its interaction and complexation with metal ions. A study on the interaction of CuCl₂ with 4-fluorobenzoic acid in an aqueous potassium bromide solution demonstrated the formation of a 1:1 complex. ajchem-a.com The addition of 4-fluorobenzoic acid caused a shift in the reduction and oxidation peak potentials of the copper ion, indicating complexation. ajchem-a.com From the voltammetric data, thermodynamic parameters such as the stability constant and Gibbs free energy of the complexation reaction can be calculated, providing quantitative insights into the strength of the interaction. ajchem-a.com Such studies are valuable for understanding the behavior of this compound in the presence of metal ions in various environments.

Table 4: Voltammetric Parameters for CuCl₂-4-Fluorobenzoic Acid Complexation

ParameterObservationInterpretationReference
Peak Potential ShiftShift to more negative values for reduction, less negative for oxidationFormation of a CuCl₂:FBA complex ajchem-a.com
Redox BehaviorQuasi-reversible reactionIndicates the nature of the electron transfer process ajchem-a.com
Gibbs Free Energy (ΔG)Reached a maximum of -35 kJ/molIndicates spontaneous complex formation ajchem-a.com

Chromatographic Methodologies

Chromatography is a cornerstone technique for separating and analyzing the components of a mixture. wikipedia.org In the context of this compound research, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for quantitative analysis and qualitative assessment, respectively.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. shimadzu.com It is particularly valuable for the analysis of this compound, often employed as a tracer in hydrological and oil field studies, and for determining the purity of related pharmaceutical compounds. osti.govekb.eg The method's adaptability allows for the analysis of various fluorinated benzoic acids (FBAs) in complex matrices like oil reservoir waters. researchgate.nets4science.at

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. osti.govsielc.com In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control pH. ekb.egsielc.comnih.gov Detection is frequently accomplished using a UV detector, as the aromatic ring of this compound absorbs ultraviolet light. osti.gov Wavelengths such as 205 nm, 230 nm, and 247 nm have been successfully used for detection. osti.govnih.govresearchgate.net Research has focused on developing rapid and sensitive methods, with some Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with mass spectrometry (MS/MS) achieving separation in under four minutes and detecting concentrations in the low part-per-billion (ppb) range. osti.govs4science.at

Table 1: Examples of HPLC Methods for the Analysis of this compound and Related Compounds
Analyte(s)ColumnMobile PhaseFlow RateDetectionReference
Fluorinated Benzoic Acid (FBA) TracersReversed-PhaseAqueous, buffered at low pHNot SpecifiedUV Absorbance (205 nm) osti.gov
Methyl this compoundNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidNot SpecifiedNot Specified sielc.com
4-Fluorobenzoic acid (impurity)Waters Symmetry C18 (4 µm, 150 × 3.9 mm)Acetonitrile / Buffer (17 mM SDS, 8.3 mM NaH₂PO₄), 50:50 v/v, pH 41.5 mL/minUV (247 nm) nih.gov
Haloperidol and related compounds (including 4-Fluorobenzoic acid)Zorbax Eclipse XDB C18 (1.8 µm, 4.6 mm x 50 mm)Phosphate buffer (pH 6.5) and Acetonitrile (gradient elution)1.5 mL/minUV (230 nm) researchgate.net
14 FBA TracersRestek® Force C18 (1.8 µm, 3.0 x 50 mm)Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) (gradient)Not SpecifiedMS/MS s4science.at

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique widely used in organic synthesis. york.ac.uksigmaaldrich.com Its primary applications in this compound research are to monitor the progress of chemical reactions and to perform initial purity assessments of the synthesized products. globalscientificjournal.comresearchgate.netrsc.org

The process involves spotting a small amount of the reaction mixture or product onto a TLC plate, which is a solid support (like aluminum or glass) coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. wikipedia.orgyork.ac.uk The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). wikipedia.org As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. wikipedia.org For reactions involving this compound, a common mobile phase is a mixture of n-hexane and ethyl acetate. globalscientificjournal.comresearchgate.net Since this compound and many of its derivatives are colorless, the separated spots are typically visualized by placing the plate under a UV lamp, where compounds that absorb UV light appear as dark spots against a fluorescent background. york.ac.ukglobalscientificjournal.com The purity of a sample can be inferred by the presence of a single spot, while the progress of a reaction is monitored by observing the disappearance of starting material spots and the appearance of product spots over time. globalscientificjournal.comresearchgate.net

Table 2: Applications of TLC in this compound Synthesis
ApplicationStationary PhaseMobile Phase (Eluent)VisualizationReference
Monitoring reaction intermediatesSilica gelNot SpecifiedUV detection
Checking final product formation and puritySilica gelVarying ratios of n-hexane & ethyl acetateUV lamp globalscientificjournal.comresearchgate.net
Purification of cholesteryl 4-[18F]-fluorobenzoatePreparative silica gelCHCl₃-EtOAc (85:15)Not Specified (product Rf = 0.28) ualberta.ca

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

Spectroscopic Characterization Techniques (IR, UV-Vis) for Structural Confirmation

Spectroscopic techniques are essential for elucidating the molecular structure of newly synthesized compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental methods used for the structural confirmation of this compound and its derivatives. mdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rsc.org The resulting spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to particular functional groups within the molecule. rsc.orgbiorxiv.org For this compound, the IR spectrum provides clear evidence of its key structural features. nist.govnih.gov The presence of the carboxylic acid group is confirmed by a very broad absorption from the O-H stretch and a strong, sharp absorption from the carbonyl (C=O) group stretch. libretexts.org The carbon-fluorine (C-F) bond and the aromatic ring also produce characteristic absorptions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. While less detailed for full structural elucidation than IR or NMR spectroscopy, it is highly useful for confirming the presence of chromophores (light-absorbing groups), such as the aromatic ring in this compound. The technique is particularly important in quantitative analysis, forming the basis for UV detectors used in HPLC. researchgate.net The UV-Vis spectrum of an aqueous solution of 2-methylbenzimidazolium perchlorate (B79767) shows an absorption edge, and analysis can provide an estimate of the optical band gap. mdpi.com For 4-fluorobenzoic acid, the UV absorption properties allow for its detection in HPLC systems at wavelengths around 230-247 nm. nih.govresearchgate.net

Table 3: Key Spectroscopic Data for 4-Fluorobenzoic Acid and Derivatives
TechniqueAnalyteKey Observations / Wavenumbers (cm⁻¹) / Wavelengths (nm)Reference
Infrared (IR)4-Fluorobenzoic acidCharacteristic absorptions for C=O, O-H (acid), C-F, and aromatic C-H/C=C bonds are present. nist.govnih.gov
Infrared (IR)Cholesteryl this compoundStrong C=O stretch at 1652 cm⁻¹; C-O stretch at 1241 cm⁻¹. ualberta.ca
Infrared (IR)Methyl 3-amino-4-fluorobenzoateEster C=O stretch at ~1700 cm⁻¹.
UV-Vis4-Fluorobenzoic acid (as impurity)Used for HPLC detection at 230 nm and 247 nm. nih.govresearchgate.net
UV-Vis2-Amino-4-fluorobenzoic acid complexesComplexes are luminescent and their interaction with DNA can be monitored by UV-Vis spectral titration. researchgate.net

Coordination Chemistry and Supramolecular Interactions in Research Contexts

Formation and Characterization of Metal-4-Fluorobenzoate Complexes

The synthesis and characterization of metal-4-fluorobenzoate complexes are fundamental to understanding their chemical behavior and potential applications. These processes involve the reaction of 4-fluorobenzoic acid or its salt with a metal salt, followed by detailed analysis using various spectroscopic and electrochemical techniques.

The synthesis of metal-4-fluorobenzoate complexes can be achieved through various methods, including solution-based reactions. A notable example is the synthesis of Calcium bis(4-fluorobenzoate) trihydrate, [Ca(C₇H₄FO₂)₂(H₂O)₃]. This compound is prepared from aqueous reactions and its structure reveals the coordination of water molecules to the calcium ion. researchgate.net The presence of three water molecules in the coordination sphere is a significant feature of this particular salt. The synthesis of such hydrated inorganic salts is crucial for studying the coordination environment of metal ions and the role of solvent molecules in the crystal lattice.

Another example is the formation of a manganese(II) complex, aqua(4-fluorobenzoato-κO)bis(1,10-phenanthroline-κ²N,N′)manganese(II) this compound trihydrate, which involves the reaction of manganese(II) chloride with 4-fluorobenzoic acid and 1,10-phenanthroline (B135089) in an aqueous solution. iucr.orgiucr.org This highlights the use of co-ligands to create more complex coordination architectures. Similarly, a polymeric silver(I) complex has been synthesized by reacting m-fluorobenzoate silver with 1,4-diazabicyclo[2.2.2]octane (Dabco) in an acetonitrile-water solution. jst.go.jp

The synthesis of tetrakis-μ-p-fluorobenzoatodicopper(II) results in a binuclear, paddle-wheel structure with axially ligated ethanol (B145695) molecules. Furthermore, heterotrimetallic dysprosium–manganese–sodium metallacrown compounds have been synthesized using this compound as a bridging anion. researchgate.net

A variety of spectroscopic techniques are employed to characterize metal-4-fluorobenzoate complexes.

Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the carboxylate group to the metal ion. The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group provide information about the coordination mode (monodentate, bidentate, bridging). researchgate.net

UV-Visible (UV-Vis) Spectroscopy : Electronic absorption spectra in both solid-state and solution can indicate the geometric environment around the metal ion. For instance, in a dicopper(II) complex, a band around 697 nm is indicative of the d-d transitions, suggesting a similar geometrical environment in both solid and solution states. In a series of ruthenium(II) complexes, intense absorption up to 700 nm was observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand and confirm the formation of the complex in solution. researchgate.net For paramagnetic complexes, NMR can be more complex but still provide valuable structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is particularly useful for studying complexes with unpaired electrons, such as those of copper(II) or manganese(II), providing information about the electronic structure and magnetic properties. rsc.org

Electrochemical Characterization : Cyclic voltammetry is a key technique for investigating the redox properties of metal-4-fluorobenzoate complexes. physchemres.org For example, the cyclic voltammetry of tetrakis-μ-p-fluorobenzoatodicopper(II) in a mixed-solvent system showed multiple cathodic peaks, indicating a step-wise electron transfer process, and a single broad anodic peak. The large peak separation suggested significant structural reorganization upon redox changes. The redox potentials of ruthenium(II) complexes with this compound have also been measured to understand the effect of substituents on their electronic structure. mdpi.com These studies are crucial for applications in catalysis and molecular electronics. researchgate.net

Table 1: Spectroscopic and Electrochemical Data for Selected Metal-4-Fluorobenzoate Complexes

Complex Technique Key Findings Reference
Tetrakis-μ-p-fluorobenzoatodicopper(II) UV-Vis Band I at 697 nm, indicating similar geometry in solid and solution.
Tetrakis-μ-p-fluorobenzoatodicopper(II) Cyclic Voltammetry Three cathodic peaks (-0.22, -0.35, -0.86 V) and one anodic peak (+0.39 V).
Ruthenium(II) benzimidazole (B57391) complexes UV-Vis Intense absorption up to 700 nm. mdpi.com
Ruthenium(II) benzimidazole complexes Cyclic Voltammetry Redox potentials measured to study substituent effects. mdpi.com

Synthesis of Inorganic Salts (e.g., Calcium bis(this compound) trihydrate)

X-ray Crystallography and Structural Elucidation

Single-crystal X-ray diffraction analysis has revealed a variety of coordination geometries for metal ions in complexes with this compound.

In Calcium bis(this compound) trihydrate , the calcium ion is coordinated by oxygen atoms from both the carboxylate groups of the this compound ligands and the water molecules.

A manganese(II) complex, Mn(C₇H₄FO₂)(C₁₂H₈N₂)₂(H₂O)·3H₂O , exhibits a distorted octahedral geometry. iucr.orgiucr.org The Mn(II) atom is coordinated by four nitrogen atoms from two 1,10-phenanthroline ligands and two oxygen atoms from a monodentate this compound ion and a water molecule. iucr.orgiucr.org

In a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid , the compound crystallizes in the monoclinic space group P2₁/c. eurjchem.comeurjchem.com The dihedral angle between the aminobenzothiazole and fluorobenzoic acid moieties is 170.78(8)°. eurjchem.com

A polymeric silver(I) complex, {[Ag(H₂O)(Dabco)₁.₅][C₇H₄FO₂]·2H₂O}n , shows a distorted tetrahedral geometry around the Ag(I) ion, which is coordinated by three nitrogen atoms from three different Dabco ligands and one oxygen atom from a water molecule. jst.go.jp

The structure of sodium hexaamminecobalt(III) tetrakis(this compound) monohydrate shows that the this compound anions adopt near-planar geometries. researchgate.net The sodium cations form square pyramids with five oxygen atoms. researchgate.net

Table 2: Crystallographic Data for Selected this compound Complexes

Compound Crystal System Space Group Key Coordination Features Reference
2-aminobenzothiazol with 4-fluorobenzoic acid Monoclinic P2₁/c Dihedral angle of 170.78(8)° between moieties. eurjchem.comeurjchem.com
{[Ag(H₂O)(Dabco)₁.₅][C₇H₄FO₂]·2H₂O}n Monoclinic C2/c Distorted tetrahedron around Ag(I). jst.go.jp
Mn(C₇H₄FO₂)(C₁₂H₈N₂)₂(H₂O)·3H₂O - - Distorted MnN₄O₂ octahedral geometry. iucr.orgiucr.org
Sodium hexaamminecobalt(III) tetrakis(this compound) monohydrate - - [NaO₅] square pyramids. researchgate.net

Analysis of Intermolecular Packing and Supramolecular Assembly in Solid State

The solid-state structure of this compound complexes is governed by a combination of coordination bonds and non-covalent interactions, leading to the formation of diverse supramolecular architectures. nih.govacs.org These interactions include hydrogen bonding, π-π stacking, and other weak interactions.

In the manganese(II) complex mentioned earlier, the components are assembled into a tape-like structure along the a-axis through O—H⋯O and C—H⋯O hydrogen bonds. iucr.org The crystal packing of some group IIB coordination compounds reveals infinite one-dimensional ladder structures in the solid state, governed by hydrogen bonding and π-π stacking interactions. nih.gov

Investigation of Hydrogen Bonding Networks and Aromatic Interactions (π-Stacking)

Hydrogen bonds and π-π stacking are crucial in directing the self-assembly of this compound-containing structures, influencing their crystal packing and ultimately their physical properties. nih.gov

In the crystal structure of the manganese(II) complex, O—H⋯O and C—H⋯O hydrogen bonds create a tape-like structure. iucr.org The crystal structure is further stabilized by a π–π stacking interaction between adjacent 1,10-phenanthroline ligands, with a centroid–centroid distance of 3.569 (3) Å, and a weak C—H⋯F hydrogen bond. iucr.org

For solid solutions of benzoic acid and 4-fluorobenzoic acid, there is evidence for the role of C–H∙∙∙F hydrogen bonds in their structures. researchgate.netacs.org A high-resolution charge density study on 4-fluorobenzoic acid has been conducted to build a synthon library for C–H···F infinite chain interactions. acs.org

In the co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid, the crystal structure is stabilized by an elaborate system of N–H···O and O–H···O hydrogen bonds, forming supramolecular structures. eurjchem.comeurjchem.com The analysis of hydrogen bonds in the crystal lattices of 9-aminoacridinium (B1235168) salts with various benzoate (B1203000) anions, including 4-chlorobenzoate (B1228818), shows that ions are linked via N(amino)–H⋯O(carboxy) hydrogen bonds, forming ring motifs. researchgate.net

The interplay of these non-covalent interactions is a key focus in crystal engineering, aiming to design and synthesize new materials with desired structures and properties. mdpi.com

Future Research Directions and Unaddressed Challenges in 4 Fluorobenzoate Studies

Discovery of Novel Enzymatic Defluorination Pathways

The cleavage of the highly stable carbon-fluorine (C-F) bond is a significant challenge in the biodegradation of organofluorine compounds. While some enzymatic defluorination pathways for 4-fluorobenzoate have been identified, the exploration for novel enzymes and mechanisms remains a critical area of research.

Current understanding points to two main aerobic degradation pathways. One involves the initial dioxygenation to form 4-fluorocatechol (B1207897). nih.govnih.gov Another, identified in Aureobacterium sp. strain RHO25, proceeds via a hydrolytic dehalogenation to 4-hydroxybenzoate (B8730719), which is then further metabolized. nih.govnih.govasm.org This latter pathway is particularly noteworthy as it represents a direct enzymatic attack on the C-F bond without initial ring cleavage. researchgate.netresearchgate.net Anaerobically, the degradation of this compound has been shown to involve a promiscuous class I benzoyl-coenzyme A (BzCoA) reductase that catalyzes the ATP-dependent defluorination of 4-F-BzCoA to BzCoA. frontiersin.orgnih.gov

Future research should focus on:

Screening diverse microbial environments: Isolating new microorganisms from environments contaminated with fluorinated compounds could lead to the discovery of enzymes with unique defluorination capabilities.

Metagenomic approaches: Analyzing the collective genetic material from environmental samples can uncover novel genes and pathways for this compound degradation without the need for culturing individual microbial species.

Characterization of novel dehalogenases: Detailed biochemical and structural studies of newly discovered enzymes, such as this compound dehalogenase, are crucial to understand their catalytic mechanisms. researchgate.netresearchgate.net

Engineering Microorganisms for Enhanced this compound Biotransformation

The development of engineered microorganisms with improved capabilities for this compound degradation is a promising strategy for bioremediation and biocatalysis. This involves harnessing the power of synthetic biology and metabolic engineering to optimize existing pathways or introduce new functionalities into microbial hosts.

Several bacterial strains, including those from the genera Alcaligenes, Pseudomonas, and Aureobacterium, have been identified that can utilize this compound as a sole carbon and energy source. nih.govnih.gov For instance, Pseudomonas knackmussii has been studied for its ability to degrade this compound in biofilm reactors. nih.gov However, challenges such as the accumulation of fluoride (B91410) ions, which can be inhibitory to the microorganisms, need to be addressed. nih.gov

Key future research directions include:

Pathway optimization: Overexpression of rate-limiting enzymes and deletion of competing metabolic pathways can enhance the flux towards this compound degradation.

Heterologous expression of key enzymes: Introducing potent dehalogenases into robust industrial microorganisms like Escherichia coli or yeast could create efficient biocatalysts.

Improving fluoride tolerance: Engineering microorganisms to better tolerate and export fluoride ions is essential for maintaining high degradation rates. nih.gov

Expanding substrate range: Directed evolution and protein engineering can be used to broaden the specificity of existing enzymes to degrade other fluorinated aromatic compounds.

Development of Advanced Computational Models for C-F Bond Reactivity Prediction

Computational chemistry offers powerful tools to investigate the mechanisms of C-F bond cleavage and to predict the reactivity of fluorinated compounds like this compound. researchgate.net Such models can guide experimental work by identifying promising enzymatic or chemical catalysts and by elucidating complex reaction pathways.

Methods like Density Functional Theory (DFT) can be used to calculate the energetics of different reaction steps, providing insights into the feasibility of proposed mechanisms. rsc.org For example, computational studies can help in understanding the electronic effects of the fluorine substituent on the aromatic ring and its influence on the stability of intermediates and transition states. researchgate.netacs.org

Future efforts in this area should concentrate on:

Improving accuracy of computational methods: Developing and validating more accurate and efficient computational models for predicting C-F bond activation energies is crucial. nist.gov

Modeling enzyme-substrate interactions: Simulating the binding of this compound within the active site of dehalogenases can reveal key amino acid residues involved in catalysis and guide protein engineering efforts. nih.gov

Predicting degradation pathways: Using computational tools to predict the most likely degradation pathways for this compound and other fluorinated compounds in different microbial systems.

Machine learning approaches: Employing machine learning models trained on large datasets of experimental and computational data to predict the biodegradability and reactivity of organofluorine compounds. acs.org

Expanding the Scope of this compound as a Building Block for Complex Chemical Probes

This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the preparation of complex molecules with applications in medicinal chemistry and chemical biology. ossila.commdpi.com The fluorine atom can introduce unique properties to molecules, such as increased metabolic stability and altered binding affinities.

A significant application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. rsc.orgresearchgate.net N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group for labeling peptides and other biomolecules with the positron-emitting isotope fluorine-18 (B77423). nih.govmdpi.comnih.gov This allows for the non-invasive imaging of biological processes in vivo.

Future research should aim to:

Develop novel synthetic methodologies: Creating more efficient and versatile methods for incorporating the 4-fluorobenzoyl moiety into a wider range of complex molecules.

Synthesize new chemical probes: Using this compound as a scaffold to design and synthesize novel probes for studying biological targets. mdpi.com

Explore new applications in materials science: Investigating the use of this compound derivatives in the development of new polymers and other materials with unique properties. smolecule.com

Integration of Multi-Omics Approaches in Biodegradation Research

A systems-level understanding of how microorganisms respond to and degrade this compound can be achieved through the integration of multiple "omics" technologies. frontiersin.orgumyu.edu.ng This includes genomics, transcriptomics, proteomics, and metabolomics, which provide comprehensive information about the genetic potential, gene expression, protein complement, and metabolic state of a microbial cell or community. nih.gov

Multi-omics approaches can help to:

Identify the key genes and proteins involved in this compound degradation under different conditions. nih.gov

Elucidate the regulatory networks that control the expression of degradation pathways.

Understand the metabolic responses of microorganisms to the presence of this compound and the accumulation of fluoride.

Analyze the interactions within microbial consortia during the degradation of fluorinated compounds. biorxiv.org

The application of multi-omics to the study of this compound biodegradation is still in its early stages. Future research in this area will be instrumental in building comprehensive models of microbial degradation processes, which can then be used to design more effective bioremediation strategies. frontiersin.orgumyu.edu.ng

Table of Research Directions and Challenges in this compound Studies

SectionFocus AreaKey Research DirectionsUnaddressed Challenges
8.1Novel Enzymatic DefluorinationScreening diverse environments, metagenomics, characterization of new dehalogenases. researchgate.netresearchgate.netLimited number of known defluorinating enzymes, difficulty in culturing relevant microorganisms.
8.2Microbial EngineeringPathway optimization, heterologous expression, improving fluoride tolerance, expanding substrate range. nih.govFluoride toxicity to cells, stability of engineered strains in complex environments. nih.gov
8.3Computational ModelingImproving model accuracy, simulating enzyme-substrate interactions, predicting degradation pathways, machine learning. researchgate.netacs.orgnist.govComplexity of C-F bond activation, accurately modeling solvent and enzyme effects.
8.4Building Block for Chemical ProbesDeveloping new synthetic methods, creating novel probes for biological targets, exploring materials science applications. ossila.commdpi.comrsc.orgHarsh conditions often required for fluorination reactions, ensuring stability of the resulting probes. nih.gov
8.5Multi-Omics IntegrationIdentifying key genes and proteins, elucidating regulatory networks, understanding metabolic responses, analyzing microbial consortia. frontiersin.orgumyu.edu.ngnih.govData integration and interpretation, linking omics data to functional outcomes, high cost of analyses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.